(3-Glycidoxypropyl)dimethylethoxysilane

Catalog No.
S1515077
CAS No.
17963-04-1
M.F
C10H22O3Si
M. Wt
218.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Glycidoxypropyl)dimethylethoxysilane

CAS Number

17963-04-1

Product Name

(3-Glycidoxypropyl)dimethylethoxysilane

IUPAC Name

ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

InChI

InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3

InChI Key

HHBOIIOOTUCYQD-UHFFFAOYSA-N

SMILES

CCO[Si](C)(C)CCCOCC1CO1

Canonical SMILES

CCO[Si](C)(C)CCCOCC1CO1

Surface Modification:

  • Adhesion Promotion: 3-GDMO possesses an epoxy group (glycidyl) that readily reacts with various functional groups like amine, hydroxyl, and carboxyl, forming strong covalent bonds. This property makes it a valuable adhesion promoter for diverse materials like polymers, glass, and metals .
  • Surface Functionalization: 3-GDMO can modify surfaces by introducing reactive epoxy groups, enabling the attachment of desired molecules for specific functionalities. This allows researchers to tailor surfaces for applications like biomolecule immobilization, sensor development, and targeted drug delivery .

Synthesis of Hybrid Materials:

  • Organic-inorganic Composites: 3-GDMO can co-condense with inorganic precursors like silica or metal oxides, forming hybrid materials with unique properties. These composites often combine the mechanical strength of inorganic materials with the functionality of organic moieties, finding applications in areas like catalysis, optics, and electronics .
  • Polymer Modification: 3-GDMO can be incorporated into polymer matrices through various techniques, enhancing their properties like thermal stability, mechanical strength, and flame retardancy. This allows researchers to develop novel polymers for advanced applications in various fields .

Biomedical Applications:

  • Biocompatible Coatings: 3-GDMO can be used to create biocompatible coatings for medical devices like implants and biosensors. The epoxy group can further be functionalized with biomolecules like peptides or proteins, promoting cell adhesion and improving the biocompatibility of the device .
  • Drug Delivery Systems: 3-GDMO can be utilized in the development of drug delivery systems by forming micelles or nanoparticles capable of encapsulating and delivering therapeutic agents. The epoxy group can be used to attach targeting moieties for specific delivery to desired sites in the body .

(3-Glycidoxypropyl)dimethylethoxysilane is an organosilane compound characterized by the presence of an epoxy group and two ethoxy groups attached to a propyl chain. Its molecular formula is C10H22O3Si, and it has a molecular weight of 218.36 g/mol. This compound is recognized for its utility as a coupling agent and adhesion promoter in various applications, particularly in the fields of coatings, sealants, and composite materials. The epoxy functionality allows for chemical reactivity with various substrates, enhancing adhesion properties and improving the mechanical performance of materials.

GPS modifies surfaces through silane coupling. The hydrolyzed silanol groups form covalent bonds with the inorganic surface (e.g., metal oxides on glass). The epoxy group then reacts with functional groups on organic molecules, tethering them to the inorganic surface through the siloxane network []. This allows researchers to tailor the surface properties of microparticles for specific applications.

The reactivity of (3-Glycidoxypropyl)dimethylethoxysilane primarily involves the opening of the epoxy group, which can react with nucleophiles such as amines, alcohols, thiols, and acids. In aqueous environments, hydrolysis can occur, leading to the formation of silanol groups that can further condense to form siloxane networks. The general reaction can be represented as follows:

  • Epoxy Ring Opening:
    R1CH(O)CH2CH2Si(OR2)3+NucleophileR1CH(Nu)CH2CH2Si(OR2)3R_1-CH(O)-CH_2-CH_2-Si(OR_2)_3+Nucleophile\rightarrow R_1-CH(Nu)-CH_2-CH_2-Si(OR_2)_3
  • Hydrolysis:
    R1CH(O)CH2CH2Si(OR2)3+H2OR1CH(OH)CH2CH2Si(OH)3+3ROHR_1-CH(O)-CH_2-CH_2-Si(OR_2)_3+H_2O\rightarrow R_1-CH(OH)-CH_2-CH_2-Si(OH)_3+3ROH

These reactions are crucial for forming durable bonds between organic polymers and inorganic substrates.

The synthesis of (3-Glycidoxypropyl)dimethylethoxysilane can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting glycidol with dimethylethoxysilane in the presence of a catalyst.
  • Hydrolysis and Condensation: Starting from (3-Glycidoxypropyl)trimethoxysilane, hydrolysis followed by condensation reactions can produce (3-Glycidoxypropyl)dimethylethoxysilane.
  • Sol-gel Process: This method involves the hydrolysis of silanes in an alcohol solution, leading to the formation of silica networks that incorporate the desired silane functionalities.

(3-Glycidoxypropyl)dimethylethoxysilane finds extensive applications across various industries:

  • Adhesives and Sealants: It is utilized as a coupling agent to enhance adhesion between organic polymers and inorganic materials.
  • Coatings: The compound improves the durability and water resistance of coatings applied to metals and other substrates.
  • Composite Materials: It is used to enhance the mechanical properties of composites reinforced with glass fibers or other fillers.
  • Surface Modification: The compound can modify surfaces to improve hydrophobicity or promote specific chemical interactions.

Research has indicated that (3-Glycidoxypropyl)dimethylethoxysilane interacts effectively with various substrates, including metals and ceramics. Studies demonstrate its ability to form stable bonds through both covalent and non-covalent interactions. For instance, its reactivity with amine-functionalized surfaces has been explored to enhance the performance of biocompatible materials .

Several compounds share structural similarities with (3-Glycidoxypropyl)dimethylethoxysilane. Here are some notable examples:

Compound NameStructureUnique Features
(3-Glycidoxypropyl)trimethoxysilaneC9H20O5SiContains three methoxy groups; widely used in coatings
3-MercaptopropyltrimethoxysilaneC6H14O3SThiol-terminated; used for metal bonding
3-AminopropyltriethoxysilaneC9H23N1O3SiAmino-terminated; enhances adhesion in composites
VinyltrimethoxysilaneC7H14O3SiVinyl group allows for polymerization reactions
(3-Glycidyloxypropyl)trimethylsilaneC10H22O4SiSimilar epoxy functionality but with different alkyl groups

Uniqueness

What sets (3-Glycidoxypropyl)dimethylethoxysilane apart from these compounds is its combination of an epoxy group with two ethoxy groups, allowing for versatile applications in both hydrophobic surface modification and strong adhesive bonding in complex formulations.

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17963-04-1

General Manufacturing Information

Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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